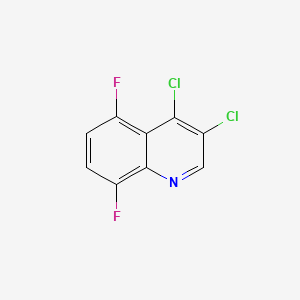

3,4-Dichloro-5,8-difluoroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-5,8-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2F2N/c10-4-3-14-9-6(13)2-1-5(12)7(9)8(4)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPNKZHOKVOISW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=C(C=N2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671205 | |

| Record name | 3,4-Dichloro-5,8-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204811-35-7 | |

| Record name | 3,4-Dichloro-5,8-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Studies of Halogenated Quinoline Derivatives

Mechanistic Elucidation of Quinoline (B57606) Ring Formation

The formation of the quinoline core of 3,4-Dichloro-5,8-difluoroquinoline would likely involve established quinoline synthesis methods, adapted for the specific halogenation pattern. A plausible strategy is the aza-Diels–Alder reaction (Povarov reaction), which is a powerful tool for constructing quinoline and benzoquinoline skeletons. rsc.org This reaction typically involves the condensation of an aniline (B41778), an aldehyde, and an activated alkene.

For the synthesis of This compound , a potential pathway could involve the reaction of a suitably substituted aniline, such as 2,5-difluoroaniline, with a chlorinated dienophile. The mechanism would proceed through the formation of an imine from the aniline and an aldehyde, followed by a [4+2] cycloaddition with a chlorinated alkene. Subsequent aromatization, often through an oxidative step, would yield the final quinoline ring. nih.gov

The regiochemistry of the final product is determined by the substitution patterns of the aniline and the dienophile. Achieving the specific 3,4-dichloro arrangement would necessitate a dienophile with chlorine atoms at the appropriate positions. The reaction conditions, including the choice of Lewis or Brønsted acid catalyst, play a critical role in the efficiency and outcome of the cyclization. rsc.orgnih.gov

Intramolecular and Intermolecular Reactions of the Halogenated Quinoline Core

The halogenated quinoline core of This compound is susceptible to various reactions. The presence of both electron-donating nitrogen and electron-withdrawing halogens defines its reactivity.

Intramolecular Reactions: Intramolecular cyclizations can occur if a suitable side chain is introduced onto the quinoline nucleus. For instance, the bromination of certain quinoline alkaloids with side-chain alkenes has been shown to result in intramolecular cyclization, forming new heterocyclic rings. nih.gov While no specific examples exist for This compound , introduction of a nucleophilic side chain at a suitable position could potentially lead to cyclization, with one of the halogen atoms acting as a leaving group. For example, a NCS-mediated intramolecular cyclization has been used to form a C-N bond at the indole (B1671886) 2-position in related systems. nih.gov

Intermolecular Reactions: The electron-deficient nature of the polyhalogenated ring makes it a prime candidate for intermolecular reactions with nucleophiles (see Section 3.3). Furthermore, the nitrogen atom in the quinoline ring can be protonated or alkylated. The system can also participate in metal-catalyzed cross-coupling reactions, where the halogen substituents serve as handles for carbon-carbon or carbon-heteroatom bond formation. mdpi.com

Reactivity Profiles of Halogen Substituents (e.g., Nucleophilic Aromatic Substitution, Cross-Coupling Precursors)

The reactivity of the halogen substituents on This compound is the most significant aspect of its chemistry. The different halogens (chlorine and fluorine) exhibit distinct reactivity profiles in nucleophilic aromatic substitution (SNAr) and as precursors for cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions are central to the functionalization of electron-deficient aromatic rings. nih.gov In polyhalogenated systems, the site of nucleophilic attack is governed by the electron-withdrawing ability of the substituents and the stability of the intermediate Meisenheimer complex.

Regioselectivity: The quinoline nitrogen strongly activates the C-2 and C-4 positions towards nucleophilic attack. Therefore, the chlorine atom at the C-4 position is expected to be the most reactive site for SNAr. The fluorine atoms at C-5 and C-8 and the chlorine at C-3 are on the benzo-ring portion and are generally less activated than the C-4 position unless influenced by other strong electron-withdrawing groups.

Leaving Group Ability: In SNAr, the rate-determining step is typically the nucleophilic attack. The high electronegativity of fluorine makes the carbon to which it is attached more electrophilic and thus more susceptible to attack. youtube.com However, the C-F bond is very strong. In many SNAr reactions on polyfluoroarenes, fluoride (B91410) is selectively displaced, particularly from para positions activated by other groups. nih.gov In a mixed halogen system like this, the reactivity order can be complex. Generally, for SNAr, the lability follows C-F > C-Cl > C-Br > C-I in terms of activating the carbon for attack, but the ease of C-X bond cleavage is the reverse. Given the strong activation by the ring nitrogen, the C-4 chlorine is the most probable site for substitution by common nucleophiles like amines, alkoxides, or thiolates. mdpi.comresearchgate.net

Cross-Coupling Precursors: The carbon-halogen bonds are valuable sites for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions allow for the formation of new C-C and C-heteroatom bonds.

Reactivity Order: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order C-I > C-Br > C-Cl. mdpi.com The C-F bond is generally unreactive under standard cross-coupling conditions. This differential reactivity allows for selective functionalization. It would be possible to selectively perform a cross-coupling reaction at the C-3 or C-4 chloro-positions while leaving the C-5 and C-8 fluoro-positions intact. The C-4 position, being more activated, might react preferentially over the C-3 position.

| Position | Halogen | Expected SNAr Reactivity | Expected Cross-Coupling Reactivity (Pd-catalyzed) |

|---|---|---|---|

| C-3 | Chlorine | Low to Moderate | Moderate |

| C-4 | Chlorine | High | High |

| C-5 | Fluorine | Moderate (activated by other ring substituents) | Very Low |

| C-8 | Fluorine | Low | Very Low |

Oxidation and Reduction Pathways of the Quinoline System

Oxidation: The quinoline ring system is generally stable to oxidation. However, tetrahydroquinolines, the reduced form, can be readily oxidized to quinolines using various oxidizing agents such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov This transformation is a key step in many synthetic sequences where the quinoline ring is formed via a Povarov reaction, which initially yields a tetrahydroquinoline adduct. nih.gov Direct oxidation of the This compound ring itself would require harsh conditions and would likely lead to degradation. Side-chain oxidation is a more common transformation if alkyl groups are present.

Reduction: The pyridine (B92270) ring of the quinoline system can be selectively reduced to form a 1,2,3,4-tetrahydroquinoline. This is a common transformation and can be achieved using a variety of reducing agents.

Catalytic Hydrogenation: This is a standard method, often employing catalysts like Palladium, Platinum, or Nickel under hydrogen pressure.

Chemical Reduction: Reagents like sodium borohydride (B1222165) in the presence of acid, or hydroboranes catalyzed by iodine, can effectively reduce quinolines to tetrahydroquinolines under mild conditions. rsc.org The presence of multiple halogen substituents on This compound would likely influence the rate and conditions required for reduction but is not expected to prevent it. The electron-withdrawing nature of the halogens might make the ring more susceptible to reduction.

| Reaction Type | Typical Reagents | Expected Product from this compound |

|---|---|---|

| Oxidation (of corresponding tetrahydroquinoline) | MnO₂, DDQ | This compound |

| Reduction | H₂/Pd, I₂/HBpin, NaBH₄/Acid | 3,4-Dichloro-5,8-difluoro-1,2,3,4-tetrahydroquinoline |

Influence of Halogenation on Reaction Kinetics and Thermodynamics

The extensive halogenation of This compound significantly impacts the kinetics and thermodynamics of its reactions.

Kinetics: The rate of reactions, particularly SNAr, is strongly influenced by halogenation.

The electron-withdrawing nature of chlorine and fluorine atoms decreases the electron density of the aromatic ring. This makes the ring more electrophilic and accelerates the rate of nucleophilic attack, which is often the rate-determining step in SNAr reactions. nih.gov

For a given reaction, the specific halogen can influence the rate. As mentioned, the high electronegativity of fluorine strongly polarizes the C-F bond, increasing the partial positive charge on the carbon and making it kinetically more favorable for nucleophilic attack compared to a C-Cl bond. youtube.com

Steric hindrance from the halogens, particularly at positions adjacent to the reaction center (e.g., the C-3 chlorine relative to the C-4 position), can slow down the reaction rate by impeding the approach of the nucleophile.

Thermodynamics: Halogenation also affects the thermodynamics by altering the stability of reactants, intermediates, and products.

The presence of electron-withdrawing halogens stabilizes the negatively charged Meisenheimer intermediate formed during SNAr reactions, making the reaction thermodynamically more favorable.

Thermodynamic parameters like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions involving halogenated quinolines can be determined through kinetic studies at different temperatures, allowing for a deeper understanding of the reaction profile. mdpi.com For This compound , such studies would reveal the precise energetic landscape for its various transformations.

Advanced Spectroscopic and Structural Elucidation Techniques for 3,4 Dichloro 5,8 Difluoroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR spectra provide fundamental information about the number and type of unique nuclei in a molecule.

¹H NMR: The proton NMR spectrum for 3,4-Dichloro-5,8-difluoroquinoline is predicted to show three distinct signals corresponding to the three protons on the aromatic rings (H-2, H-6, and H-7). The signals would appear in the downfield region, typical for aromatic protons. The multiplicity of each signal would be determined by spin-spin coupling with neighboring protons and fluorine atoms. For instance, the H-6 and H-7 signals would likely appear as doublets of doublets due to coupling to each other and to the fluorine atoms at positions 5 and 8, respectively.

¹³C NMR: The carbon NMR spectrum is expected to display nine distinct signals, one for each of the nine unique carbon atoms in the molecule. The chemical shifts would be influenced by the attached atoms (H, Cl, F, N) and their position within the quinoline (B57606) ring system. Carbons bonded to electronegative halogens (C-3, C-4, C-5, C-8) would be significantly deshielded and appear at lower field.

¹⁹F NMR: Fluorine-19 is a highly sensitive nucleus for NMR. biosynth.com The ¹⁹F NMR spectrum is expected to show two separate signals for the non-equivalent fluorine atoms at the C-5 and C-8 positions. nih.govgoogle.com These signals would likely appear as complex multiplets due to coupling with nearby aromatic protons (e.g., F-5 with H-6, and F-8 with H-7). The wide chemical shift range of ¹⁹F NMR provides excellent signal dispersion. nih.gov

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound Note: These are hypothetical values based on typical chemical shifts for similar structures. Actual experimental values may vary.

| ¹H NMR | Predicted Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| Signal 1 | 8.5 - 8.8 | s | H-2 |

| Signal 2 | 7.4 - 7.7 | dd | H-6 |

| Signal 3 | 7.2 - 7.5 | dd | H-7 |

| ¹³C NMR | Predicted Shift (ppm) | Assignment | |

| Signal 1-9 | 110 - 160 | C2, C3, C4, C4a, C5, C6, C7, C8, C8a | |

| ¹⁹F NMR | Predicted Shift (ppm) | Predicted Multiplicity | Assignment |

| Signal 1 | -110 to -130 | d | F-5 |

Two-dimensional NMR experiments reveal correlations between nuclei, providing a roadmap of the molecular structure. google.comsigmaaldrich.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. google.com For this compound, a cross-peak would be expected between the signals for H-6 and H-7, confirming their adjacent positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. uni.lu This would definitively link the ¹H signals for H-2, H-6, and H-7 to their corresponding ¹³C signals (C-2, C-6, and C-7).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. google.com It is crucial for assigning quaternary (non-protonated) carbons. For example, the H-2 proton would be expected to show correlations to C-3, C-4, and C-8a, while the H-7 proton would show correlations to C-5 and C-8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies nuclei that are close in space, regardless of whether they are connected by bonds. This is invaluable for confirming stereochemistry and spatial arrangements. A NOESY spectrum would be expected to show cross-peaks between F-5 and H-6, and between the proton at C-7 and the fluorine at C-8, confirming their peri-relationship.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the determination of its elemental composition. For this compound, HRMS would be used to confirm the molecular formula, C₉H₃Cl₂F₂N. The calculated monoisotopic mass provides a precise target value. Furthermore, the presence of two chlorine atoms would produce a characteristic isotopic pattern (M, M+2, M+4) with a distinctive intensity ratio (approximately 9:6:1), providing further confirmation of the structure.

Table 2: Predicted HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Adduct | Predicted m/z |

|---|---|---|---|

| C₉H₃Cl₂F₂N | 232.9611 | [M+H]⁺ | 233.9683 |

| [M+Na]⁺ | 255.9503 |

Predicted adduct m/z values are guided by common adducts seen for the isomer 2,4-dichloro-5,8-difluoroquinoline.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation corresponding to the vibrational modes of the molecule. Key expected absorptions for this compound would include C=N and C=C stretching vibrations characteristic of the quinoline ring system, as well as distinct C-Cl and C-F stretching bands.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations and halogen-carbon bonds would also give rise to characteristic signals in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | FT-IR, Raman |

| C=N Stretch (in ring) | 1620 - 1650 | FT-IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| C-F Stretch | 1000 - 1400 | FT-IR |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Electronic spectroscopy provides insights into the electronic structure of a molecule by measuring transitions between electronic energy levels.

UV-Vis Spectroscopy: This technique measures the absorption of UV or visible light, which promotes electrons from lower to higher energy orbitals. For this compound, the conjugated π-system of the quinoline core is expected to give rise to strong absorptions in the UV region, likely corresponding to π→π* transitions. The presence of halogen substituents may cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted quinoline.

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. Not all molecules fluoresce. If this compound is fluorescent, a fluorescence spectrum would show an emission peak at a longer wavelength than its absorption maximum. This property is highly dependent on the molecule's structural rigidity and electronic nature.

Solid-State Structural Analysis: X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would yield a three-dimensional model of the molecule. This analysis would provide precise, unambiguous data on:

Bond Lengths and Angles: Confirming the exact geometry of the quinoline ring and the positions of the substituents.

Planarity: Determining the degree of planarity of the fused ring system.

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, including potential π-stacking interactions between the aromatic rings or halogen bonding, which can influence the material's bulk properties.

To date, a crystal structure for this compound is not available in the public domain.

Photoelectron Spectroscopy (UPS, XPS) for Electronic Structure and Substituent Effects

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. The resulting spectrum provides a map of the binding energies of electrons in different atomic and molecular orbitals. This section focuses on the application of X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) in elucidating the electronic structure of this compound and the influence of its halogen substituents.

XPS utilizes X-rays to ionize core-level electrons, providing information about the elemental composition and the chemical environment of atoms within the molecule. In contrast, UPS employs ultraviolet radiation to probe the valence electron orbitals, offering insights into bonding and molecular orbital energies.

Detailed Research Findings

The presence of four halogen atoms—two chlorine and two fluorine—on the quinoline ring significantly influences its electronic properties through strong inductive effects. Both chlorine and fluorine are highly electronegative and act as potent electron-withdrawing groups. This widespread halogenation is expected to lower the energies of both the core and valence orbitals, leading to higher binding energies in the photoelectron spectra compared to unsubstituted quinoline.

X-ray Photoelectron Spectroscopy (XPS)

The XPS spectrum of this compound is anticipated to show distinct core-level signals for each element: carbon (C 1s), nitrogen (N 1s), chlorine (Cl 2p), and fluorine (F 1s).

C 1s Spectrum: The carbon 1s region is expected to be complex, with multiple peaks or a broadened envelope of signals corresponding to the different chemical environments of the nine carbon atoms. The carbon atoms directly bonded to the highly electronegative fluorine (C-5, C-8) and chlorine (C-3, C-4) atoms will experience the most significant electron withdrawal. This will shift their C 1s binding energies to higher values compared to the other carbon atoms in the quinoline system. The carbon atoms of the pyridine (B92270) ring are generally more electron-deficient than those of the benzene ring due to the electronegativity of the nitrogen atom. The combined inductive effects of the halogens will further accentuate these differences.

N 1s Spectrum: The nitrogen atom in the quinoline ring possesses a lone pair of electrons. The strong electron-withdrawing effects of the four halogen substituents will decrease the electron density at the nitrogen atom, leading to a significant increase in its N 1s binding energy compared to unsubstituted quinoline.

F 1s and Cl 2p Spectra: The F 1s and Cl 2p signals will appear at characteristic high binding energies, confirming the presence of these halogens. The F 1s peak is typically a singlet, while the Cl 2p signal will be a doublet (2p3/2 and 2p1/2) due to spin-orbit coupling. The precise binding energies will reflect the covalent nature of the C-F and C-Cl bonds within the aromatic system.

Ultraviolet Photoelectron Spectroscopy (UPS)

The UPS spectrum of this compound will reveal the ionization energies of the valence molecular orbitals, including the π-system, the nitrogen lone pair (nN), and the lone pairs of the chlorine and fluorine atoms.

π-Orbitals: The quinoline ring has a delocalized π-electron system. The strong inductive electron withdrawal by the chlorine and fluorine substituents will stabilize the π-orbitals, leading to an increase in their ionization potentials compared to the parent quinoline molecule. This effect will be observed across the entire π-band region of the UPS spectrum.

Nitrogen Lone Pair (nN): The ionization corresponding to the nitrogen lone pair is a key feature in the UPS of quinoline derivatives. In this compound, the significant decrease in electron density at the nitrogen atom due to the four halogen substituents will result in a substantial increase in the binding energy of the nN orbital.

Halogen Lone Pairs: The UPS spectrum will also feature bands corresponding to the ionization of the lone pair electrons of the fluorine and chlorine atoms. These are expected to appear at higher binding energies within the valence region.

Data Tables

The following tables present predicted binding energies for the core and valence electrons of this compound based on established trends for halogenated aromatic compounds.

Table 1: Predicted XPS Core-Level Binding Energies for this compound

| Element | Orbital | Predicted Binding Energy (eV) | Notes |

| Carbon | C 1s (C-F, C-Cl) | 287.0 - 289.0 | Higher binding energy due to direct bonding to electronegative halogens. |

| Carbon | C 1s (aromatic) | 285.0 - 286.5 | Range of values for other carbon atoms in the ring system. |

| Nitrogen | N 1s | 400.5 - 402.0 | Significantly shifted to higher energy due to strong inductive effects. |

| Chlorine | Cl 2p3/2 | 200.0 - 201.5 | Characteristic binding energy for organochlorine compounds. |

| Chlorine | Cl 2p1/2 | 201.6 - 203.1 | Spin-orbit splitting of the Cl 2p level. |

| Fluorine | F 1s | 688.0 - 690.0 | Characteristic binding energy for organofluorine compounds. |

Table 2: Predicted UPS Valence-Level Ionization Energies for this compound

| Orbital Type | Predicted Ionization Energy (eV) | Notes |

| π-Orbitals | 9.0 - 12.0 | Increased ionization energies compared to quinoline due to stabilization by halogens. |

| Nitrogen Lone Pair (nN) | 10.5 - 11.5 | Significantly higher ionization energy due to reduced electron density on nitrogen. |

| Chlorine Lone Pairs | 11.5 - 13.0 | Ionization from the 3p orbitals of the chlorine atoms. |

| Fluorine Lone Pairs | 13.0 - 15.0 | Ionization from the 2p orbitals of the fluorine atoms, expected at higher energy. |

Theoretical and Computational Chemistry Approaches to Halogenated Quinoline Derivatives

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is extensively used to investigate the properties of halogenated quinolines.

Optimization of Molecular Geometries and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. DFT is used to perform geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. semanticscholar.orgkarazin.uaresearchgate.net For aromatic systems like 3,4-dichloro-5,8-difluoroquinoline, the planarity of the quinoline (B57606) ring system is a key feature. researchgate.net

Calculations for similar halogenated phenols and quinolines show that the optimized geometry reveals slight distortions from a perfect hexagonal ring structure due to the presence of different substituents. semanticscholar.org The C-C bond lengths within the benzene (B151609) ring can vary, and bond angles may deviate from the ideal 120°. semanticscholar.org This structural information is fundamental, as it serves as the basis for all subsequent property calculations, including vibrational frequencies and electronic properties. researchgate.net Assuming a C1 point group symmetry, the calculations proceed until a minimum on the potential energy surface is located, confirmed by the absence of imaginary vibrational frequencies. semanticscholar.org

Table 1: Representative Optimized Geometrical Parameters for a Halogenated Aromatic Ring (Illustrative)

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

| C-C (ring) | 1.39 - 1.42 | - |

| C-H | ~1.08 | - |

| C-Cl | ~1.74 | - |

| C-F | ~1.35 | - |

| C-N | ~1.37 | - |

| C-C-C (ring) | - | 118 - 122 |

| C-C-Cl | - | ~119 |

| C-C-F | - | ~119 |

| Dihedral Angles | - | ~0 or ~180 (for planar systems) |

| Note: This table provides typical values for bonds and angles in similar halogenated aromatic systems as determined by DFT calculations. Actual values for this compound would require specific calculation. |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO), Band Gap, and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.orgnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. numberanalytics.comyoutube.com

For halogenated quinoline derivatives, DFT calculations reveal the spatial distribution and energy levels of these orbitals. acs.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. numberanalytics.com A smaller gap suggests the molecule is more reactive and less stable. acs.org The presence of electron-withdrawing halogen substituents significantly influences the energies of these orbitals.

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electronegativity (χ): (I + A) / 2

Electrophilicity Index (ω): χ² / (2η)

These descriptors provide quantitative measures of the molecule's reactivity, which is essential for predicting its behavior in chemical reactions and biological systems. researchgate.net

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors for a Halogenated Quinoline Derivative

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -2.5 |

| Energy Gap (ΔE) | 4.0 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 2.5 |

| Chemical Hardness (η) | 2.0 |

| Electronegativity (χ) | 4.5 |

| Electrophilicity Index (ω) | 5.06 |

| Note: These are representative values. The exact values for this compound would be determined via specific DFT calculations. |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

DFT calculations are highly effective at predicting various spectroscopic properties.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that shows excellent agreement with experimental data, aiding in the assignment of vibrational modes to specific molecular motions like stretching, bending, and torsion. nih.govresearchgate.net

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹H, ¹³C, and ¹⁹F). researchgate.net This is particularly valuable for complex structures where spectral assignment is challenging. d-nb.info For fluorinated compounds, specific computational protocols have been developed to predict ¹⁹F NMR chemical shifts with high accuracy, which is crucial for characterizing molecules like this compound. nih.govresearchgate.netrsc.org The predicted shifts, when compared to experimental data, can confirm the proposed structure. d-nb.infonih.gov

Electronic Transitions: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). researchgate.net This method calculates the energies of electronic transitions, primarily the HOMO to LUMO transition, which corresponds to the absorption of light. youtube.com These predictions help in understanding the optical properties of the compound. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Interactions

While DFT is excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. acs.org MD simulations model the movement of atoms and molecules, allowing for the exploration of conformational space and interactions with the surrounding environment, such as solvent molecules or biological macromolecules. nih.govnih.gov

For halogenated quinolines, MD simulations can be used to:

Analyze the stability of different conformations in solution.

Study how the molecule interacts with water or other solvents, which can influence its stability and reactivity. acs.org

Simulate the binding of the quinoline derivative to a protein active site, providing details about key intermolecular interactions and binding energies. nih.govnih.gov

The process typically involves placing the molecule in a simulated box of solvent, then applying a force field (a set of parameters describing the potential energy of the system) to calculate the trajectory of every atom over a period of nanoseconds. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net These models are fundamental in drug discovery for predicting the activity of new compounds before they are synthesized. mdpi.comnih.gov

The development of a QSAR model for halogenated quinolines involves:

Data Set Compilation: A set of quinoline derivatives with experimentally measured biological activity is collected. mdpi.com

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These can include 2D descriptors (e.g., molecular weight, atom counts) and 3D descriptors derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment, molecular shape). nih.gov

Model Building: Using statistical or machine learning methods (like multiple linear regression, k-nearest neighbors, or neural networks), a mathematical equation is developed that links the descriptors to the activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and reliable. nih.gov

For quinoline derivatives, QSAR models have been successfully developed to predict their activity against various targets. mdpi.comnih.gov These models highlight which structural features, such as the type and position of halogen atoms, are crucial for enhancing or diminishing the desired biological effect. mdpi.com

Electrochemical Property Prediction and Redox Potential Studies

The electrochemical behavior of quinoline derivatives, including their redox potentials, can be investigated both experimentally and theoretically. Cyclic voltammetry is an experimental technique used to determine the redox potentials of quinoid systems of the quinoline series. researchgate.net

Theoretically, DFT calculations can be used to predict these properties. The energies of the HOMO and LUMO are directly related to the molecule's ability to be oxidized (lose an electron) and reduced (gain an electron), respectively. By calculating the energy change associated with these electron transfer processes, it is possible to estimate the redox potentials. These predictions are valuable for understanding the molecule's potential role in redox-sensitive biological processes or for applications in materials science. Studies on similar quinonimines have shown that factors like pH can significantly influence the redox potentials, a behavior that can also be modeled computationally. researchgate.net

Computational Studies on Linear and Nonlinear Optical Properties

Computational chemistry provides powerful tools for investigating the electronic and optical properties of molecules, offering insights that complement experimental findings. For halogenated quinoline derivatives, methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to predict their linear and nonlinear optical (NLO) behaviors. nih.govnih.gov These theoretical calculations are crucial for identifying promising candidates for applications in optoelectronics and materials science. researchgate.netfrontiersin.org

The investigation into the optical properties of quinoline derivatives often begins with the optimization of the molecule's geometry using DFT methods, such as the B3LYP functional with a suitable basis set like 6-311G(d,p). acs.orgmdpi.com Following optimization, TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis), which helps in understanding the electronic transitions within the molecule. nih.govmdpi.com A key parameter derived from these calculations is the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and is often associated with enhanced NLO properties. acs.org

NLO properties are characterized by the polarizability (α) and the first hyperpolarizability (β), which quantify the linear and nonlinear response of the molecule to an external electric field, respectively. frontiersin.orgmdpi.com Quinoline-based systems, particularly those with electron-donating and electron-accepting groups, are studied for their potential to exhibit large β values, making them attractive for NLO applications. researchgate.net The presence of halogen atoms like chlorine and fluorine can significantly modulate these electronic properties through their inductive and mesomeric effects.

Table 1: Calculated Optical Properties of a Representative Halogenated Quinoline (Note: The following data is illustrative and based on typical values for similar halogenated quinoline systems as specific experimental or calculated data for this compound is not available in the cited literature.)

| Parameter | Description | Typical Calculated Value | Unit |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 | eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 | eV |

| ΔE (Egap) | HOMO-LUMO Energy Gap | 4.0 to 5.0 | eV |

| λmax | Maximum Absorption Wavelength | 320 to 370 | nm |

| <α> | Mean Polarizability | 150 - 200 | a.u. |

| βtot | Total First Hyperpolarizability | 500 - 1500 | a.u. |

These theoretical frameworks reveal that strategic halogenation can tune the NLO response properties of quinoline derivatives, guiding the synthesis of novel materials for advanced optical applications. researchgate.net

Molecular Docking and Binding Site Analysis for Interaction Studies (Theoretical, not biological outcomes)

Molecular docking is a computational technique used extensively in drug discovery and materials science to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or protein). nih.govnih.gov This method allows for the theoretical analysis of binding affinity and interaction patterns at the molecular level. For halogenated quinoline derivatives, molecular docking simulations can provide critical insights into their potential interactions with various protein targets. mdpi.comdoi.org

The process begins with obtaining the three-dimensional structures of the ligand, such as this compound, and the target protein, which is often sourced from a protein database. nih.gov Docking software, utilizing algorithms like the Lamarckian Genetic Algorithm, then explores numerous possible binding poses of the ligand within the active site of the protein. nih.gov Each pose is assigned a score based on a scoring function that estimates the binding energy (typically in kcal/mol). nih.gov A lower binding energy generally suggests a more stable and favorable interaction between the ligand and the protein. doi.org

The analysis of the docked complex reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's binding site. nih.gov For quinoline derivatives, the quinoline nitrogen atom is often identified as a key interaction point, frequently forming hydrogen bonds within the hinge region of kinase enzymes, for example. mdpi.com The halogen substituents on the quinoline ring can also play a crucial role, potentially forming halogen bonds or engaging in other non-covalent interactions that enhance binding affinity. nih.gov

To assess the stability of these predicted interactions, molecular dynamics (MD) simulations can be performed on the docked ligand-protein complex. mdpi.comdoi.org MD simulations provide a view of the dynamic stability of the interactions over a period of time, reinforcing the predictions made by the initial docking study. mdpi.com

Table 2: Illustrative Molecular Docking Results for a Halogenated Quinoline Ligand (Note: The following data is a representative example of a theoretical docking study. The target protein and specific results are for illustrative purposes to demonstrate the type of data generated in such an analysis.)

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| This compound | Example Kinase | -8.5 | LYS 72, GLU 91 | Hydrogen Bond |

| VAL 25, LEU 148 | Hydrophobic Interaction | |||

| PHE 149 | π-π Stacking |

These computational docking studies serve as a rational approach in molecular design, helping to predict and understand the non-covalent binding forces that govern molecular recognition without describing biological outcomes. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles for Halogenated Quinoline Scaffolds

Impact of Halogenation (Specifically Dichloro and Difluoro Substitutions) on Molecular Shape and Electrostatic Potential

The introduction of halogen atoms, such as chlorine and fluorine, into a quinoline (B57606) core has a profound effect on its three-dimensional shape and the distribution of electron density across the molecule. These modifications are critical in determining how the molecule interacts with biological targets.

Electrostatic Potential: Halogens are highly electronegative, and their presence significantly alters the electrostatic potential of the quinoline ring. They act as electron-withdrawing groups, which can create regions of positive and negative potential on the molecular surface. mdpi.comresearchgate.net

Sigma-Hole: A key feature of heavier halogens (chlorine, bromine, iodine) is the formation of a "sigma-hole" (σ-hole). This is a region of positive electrostatic potential located on the outermost portion of the halogen atom, along the axis of its covalent bond. mdpi.comfrontiersin.org This positive region can engage in attractive, non-covalent interactions with electron-rich atoms (Lewis bases) in a biological target, an interaction known as halogen bonding. mdpi.comnih.gov The presence of multiple electron-withdrawing groups, such as the fluorine atoms in 3,4-dichloro-5,8-difluoroquinoline, can enhance the positivity of the σ-hole on the chlorine atoms. mdpi.com

Negative Belt: Perpendicular to the covalent bond, the halogen atom possesses a belt of negative electrostatic potential. mdpi.com This allows the halogen to also interact with electropositive or hydrogen-bond donor sites.

The interplay of these electronic effects, governed by the specific placement and type of halogen, is a powerful tool for modulating a molecule's properties. For example, studies on quinoxaline (B1680401) derivatives, which share a similar heterocyclic core, demonstrate how chloro-substitution creates distinct positive and negative potential regions that guide intermolecular interactions. researchgate.net

Analysis of Substituent Effects on Receptor/Enzyme Binding Modes (at a molecular level)

The electronic and steric changes induced by halogenation directly translate to altered binding affinities and selectivities for protein receptors and enzymes.

At the molecular level, halogen substituents can influence binding in several ways:

Enhanced Binding Affinity: Halogen atoms can participate in a variety of stabilizing interactions within a protein's binding pocket. These include van der Waals forces, dipole-dipole interactions, and, most notably, halogen bonds. nih.gov The strength of a halogen bond is influenced by the type of halogen, with the trend generally being I > Br > Cl > F. acs.org The introduction of a halogen bond can increase binding affinity by an order of magnitude or more. acs.org

Specificity and Selectivity: Because halogen bonds are highly directional, they can impart a high degree of specificity to a ligand's interaction with its target. frontiersin.org By designing molecules where a halogen is positioned to form a favorable interaction with a specific amino acid residue in the target protein, but not in off-target proteins, selectivity can be dramatically improved. nih.gov

Modulation of Physicochemical Properties: Halogenation affects properties like lipophilicity, which governs how a molecule partitions between aqueous and lipid environments. This is crucial for its ability to cross cell membranes and reach its intracellular target. nih.gov For example, fluorination is often used to enhance metabolic stability and membrane permeability.

Research on various quinoline derivatives has demonstrated these principles. For instance, in the development of c-MET inhibitors, the electronegativity and partial charges of the atoms in 4-(2-fluorophenoxy) quinoline derivatives were found to directly impact their inhibitory activity. nih.gov Similarly, studies on EGFR/HER-2 dual-target inhibitors suggest that substituting the quinoline ring with electron-withdrawing halogen atoms is a key strategy for improving potency. rsc.org

Identification of Key Pharmacophoric Features within Halogenated Quinoline Architectures

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. For halogenated quinolines, several key pharmacophoric features have been identified through extensive SAR studies and computational modeling. frontiersin.orgnih.gov

Common pharmacophoric elements for various classes of quinoline-based inhibitors include:

The Quinoline Nitrogen: The nitrogen atom within the quinoline ring is often a critical hydrogen bond acceptor, interacting with donor groups in the active site of a protein. nih.gov Its basicity can be modulated by the electronic effects of substituents. rsc.org

Aromatic/Hydrophobic Regions: The fused aromatic rings of the quinoline scaffold provide a large hydrophobic surface that can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the binding pocket. nih.gov

Hydrogen Bond Donors/Acceptors: Besides the quinoline nitrogen, other functional groups attached to the scaffold can act as hydrogen bond donors or acceptors. For example, in a series of antioxidants, a pharmacophore model was developed that included an aromatic ring and three hydrogen bond acceptors as key features. nih.gov

Halogen Atom as an Interaction Point: Crucially, the halogen atom itself is a key pharmacophoric feature, acting as a halogen bond donor to interact with Lewis basic sites (e.g., the backbone carbonyl oxygen of amino acids like glycine). acs.orgmdpi.com

A study on 4-anilinoquinoline-3-carboxamide derivatives as potential anticancer agents utilized pharmacophore modeling to guide their design, highlighting the importance of these features in targeting the EGFR kinase. nih.gov

Strategies for Modulating Molecular Recognition through Halogen-Specific Interactions

The unique properties of halogens, particularly their ability to form halogen bonds, offer sophisticated strategies for fine-tuning molecular recognition.

Halogen Bonding: As a design element, the halogen bond is now considered a powerful tool comparable to the more traditional hydrogen bond. nih.govcapes.gov.br Designers can intentionally place chlorine, bromine, or iodine atoms in a ligand to form a strong, directional bond with an electron-rich pocket in the target protein, such as the oxygen atom of a carbonyl group or the nitrogen of a histidine residue. mdpi.com The strength of this interaction can be tuned by altering the electronic environment of the halogen. Electron-withdrawing groups elsewhere on the quinoline scaffold will enhance the σ-hole on the halogen, making the halogen bond stronger. mdpi.comtamuc.edu

Hydrophobic Interactions: Halogens also contribute to the lipophilicity of a molecule, enhancing its hydrophobic interactions with nonpolar regions of a protein binding site. The larger surface area of chlorine compared to fluorine results in stronger van der Waals and hydrophobic interactions.

Combined Interactions: Often, the most effective strategies involve a combination of interactions. A halogenated quinoline might be designed to simultaneously form a halogen bond with one residue, a hydrogen bond via its quinoline nitrogen with another, and engage in π-stacking with an aromatic side chain. It is this network of interactions that leads to high-affinity and selective binding. Studies have shown that the interplay between halogen–halogen and aryl–aryl interactions can define the supramolecular structure and recognition properties of chloro-substituted diquinoline hosts. rsc.org

In Silico Design and Virtual Screening Methodologies for Novel Quinoline Derivatives

Computational, or in silico, methods are indispensable for the modern discovery and optimization of drug candidates, including novel quinoline derivatives. frontiersin.org These techniques allow researchers to design and evaluate thousands of potential molecules computationally before committing to costly and time-consuming chemical synthesis.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR is a computational method that correlates the 3D properties of a set of molecules with their known biological activity. mdpi.comnih.gov By building a predictive model, researchers can understand which steric and electrostatic fields around the molecule are favorable or unfavorable for activity. This information guides the design of new derivatives with enhanced potency. For example, 3D-QSAR models have been successfully developed for quinoline derivatives as potential anti-gastric cancer agents, identifying key structural features that influence their activity. mdpi.comnih.gov

Pharmacophore-Based Virtual Screening: Once a pharmacophore model is established from a set of active compounds, it can be used as a 3D query to search large databases of virtual compounds (like the ZINC database). tandfonline.comfigshare.com This process, known as virtual screening, rapidly identifies molecules that possess the required pharmacophoric features and are therefore likely to be active. This approach has been used to identify novel quinoline derivatives as c-kit kinase inhibitors. tandfonline.comfigshare.com

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. It scores the different binding poses based on their predicted binding affinity. Docking allows researchers to visualize the specific interactions, such as hydrogen bonds and halogen bonds, between the quinoline derivative and the amino acid residues in the active site. This insight is crucial for understanding the SAR and for rationally designing modifications to improve binding. nih.govnih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic stability of the ligand-receptor complex over time in a simulated physiological environment. nih.govacs.org These simulations provide a more realistic view of the binding interactions and can help confirm the stability of key contacts identified through docking.

These in silico methodologies, often used in a multi-stage approach, significantly accelerate the drug discovery process by prioritizing the most promising candidates for synthesis and biological testing. tandfonline.comfigshare.com

Advanced Applications and Functional Material Development Based on Halogenated Quinoline Derivatives Research Perspectives

Applications in Organic Electronics and Optoelectronic Materials

Halogenated heterocyclic compounds are pivotal in the field of organic electronics. The introduction of halogens can tune the energy levels of organic semiconductors, enhance intersystem crossing for phosphorescent materials, and improve the performance and stability of electronic devices.

Dye-Sensitized Solar Cells (DSSC)

Quinoline (B57606) derivatives have been successfully employed as the core structure for organic sensitizers in DSSCs. nih.gov In a typical DSSC, a dye molecule absorbs light and injects an electron into a semiconductor's conduction band, such as TiO2. The quinoline moiety can act as an effective electron-donating or-accepting unit within a donor-π-acceptor (D-π-A) dye structure. nih.govresearchgate.net Theoretical studies on quinoline-based dyes have shown that modifying substituents allows for precise tuning of the HOMO and LUMO energy levels to facilitate efficient electron injection and dye regeneration. researchgate.netnih.gov

For 3,4-Dichloro-5,8-difluoroquinoline, its highly electron-deficient nature could make it a powerful acceptor component in a D-A or D-π-A sensitizer (B1316253). The performance of such a dye would be benchmarked against established quinoline-based sensitizers. For instance, the JK-130 sensitizer, which incorporates a quinoline unit, has demonstrated notable efficiency in DSSCs. researchgate.net

The development of a sensitizer based on this compound would aim to leverage its electronic properties to potentially enhance these performance metrics.

Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are a cornerstone in OLED technology, most famously represented by Tris-(8-hydroxyquinolinato) aluminum (Alq3). Halogenation of the quinoline core is a known strategy to modify the emission properties. For example, 5,7-dibromo-8-hydroxyquinoline has been investigated as a fluorescent material for OLEDs. researchgate.netdergipark.org.tr The introduction of heavy atoms like chlorine and bromine can enhance spin-orbit coupling, which promotes intersystem crossing from the singlet excited state to the triplet state. This "heavy atom effect" is crucial for developing highly efficient phosphorescent OLEDs (PhOLEDs), which can theoretically achieve 100% internal quantum efficiency.

Research on phenoxazine-quinoline conjugates has shown that substituting the quinoline unit with chlorine or bromine atoms can induce room-temperature phosphorescence (RTP). nih.gov This suggests that this compound could serve as a key building block for new phosphorescent emitters or host materials in OLEDs. nih.govresearchgate.net

Table 2: Example Electroluminescent Characteristics of an OLED with a Halogenated Quinoline Derivative

| Compound | Emission Maximum (Solid State) | Device Color | Reference |

|---|---|---|---|

| Bis(5,7-dichloro-8-hydroxyquinolinato)zinc(II) | 509 nm (Photoluminescence) | Bright Green (Electroluminescence) | dergipark.org.tr |

| 5,7-dibromo-8-hydroxyquinoline | UV Region (Electroluminescence) | N/A | researchgate.netdergipark.org.tr |

Organic Field-Effect Transistors (OFETs)

In OFETs, the polarity of the semiconductor (p-type for hole transport or n-type for electron transport) is determined by its frontier orbital energies. Introducing electron-withdrawing groups, such as halogens, is a common strategy to lower the LUMO level of an organic semiconductor, favoring the injection and transport of electrons, thereby inducing n-type behavior. nih.gov For example, halogen-substituted derivatives of quinoxaline-fused tetrathiafulvalene (B1198394) (TTF) showed n-type behavior, whereas the non-halogenated version was p-type. nih.gov

Given the presence of four highly electronegative halogen atoms, this compound is a strong candidate for development as an n-type or ambipolar semiconductor for OFETs. Its planar structure would facilitate molecular packing, which is essential for efficient charge transport. The performance of such a material would be evaluated by its charge carrier mobility, a key metric for OFETs. bohrium.comrsc.org

Table 3: Representative Carrier Mobilities in Halogenated Organic Semiconductors for OFETs

| Semiconductor Type | Example Compound Class | Mobility (cm²/Vs) | Reference |

|---|---|---|---|

| n-type | Halogen-substituted TTF derivative | 0.1 | nih.gov |

| n-type | Asymmetric naphthalimide derivative | up to 0.22 | rsc.org |

| Ambipolar | Hexyl-phenyl substituted tetrathienoacene | up to 0.68 (hole) | bohrium.com |

Role as Ligands or Catalysts in Chemical Transformations

Halogenated quinolines are exceptionally valuable synthetic intermediates. nih.govresearchgate.net The chlorine atoms at the C3 and C4 positions of this compound are expected to be reactive sites for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. researchgate.net This allows for the straightforward introduction of a wide variety of functional groups, enabling the synthesis of a large library of polysubstituted quinoline derivatives for applications in medicinal and materials chemistry. nih.gov

Furthermore, the quinoline scaffold itself is a well-established ligand in organometallic catalysis. researchgate.net Quinoline-based complexes have shown catalytic activity in reactions like the oxidation of catechol. mdpi.com The electronic properties of this compound, modified by its halogen substituents, could tune the catalytic activity of its corresponding metal complexes. Copper-catalyzed halogenation at the C5 and C7 positions of quinoline amides has also been demonstrated, highlighting the diverse reactivity of the quinoline ring system. researchgate.net

Photophysical Applications: Photosensitizers and Luminescent Probes

The photophysical properties of quinoline derivatives are highly tunable through substitution. Halogenation, in particular, plays a critical role. As mentioned, the "heavy atom effect" from chlorine substitution in this compound is expected to enhance intersystem crossing and promote phosphorescence, a desirable property for photosensitizers used in photodynamic therapy and for luminescent probes for time-resolved imaging. nih.gov

Studies on phenoxazine-quinoline conjugates have demonstrated that halogenation can switch off aggregation-caused quenching (ACQ) and turn on aggregation-induced phosphorescence (AIP), leading to high phosphorescence quantum yields. nih.gov This makes this compound a promising platform for designing novel probes that are emissive in aggregated states or solid matrices. The photophysical properties, such as quantum yield and Stokes shift, would be critical parameters to evaluate. nih.govrsc.org

Table 4: Example Photophysical Properties of Halogenated Donor-Acceptor Quinoline Conjugates

| Compound | Key Feature | Phosphorescence Quantum Yield (Aggregates) | Reference |

|---|---|---|---|

| Phenoxazine-Quinoline (PQ) | Aggregate Caused Quenching (ACQ) | ~0.03% | nih.gov |

| Chloro-substituted PQ (PQCl) | Aggregate Induced Phosphorescence (AIP) | ~25-28% | nih.gov |

| Bromo-substituted PQ (PQBr) | Aggregate Induced Phosphorescence (AIP) | ~25-28% | nih.gov |

Development of Chemosensors and Recognition Elements

The quinoline scaffold is an excellent fluorophore and chelating agent, making it a popular choice for designing chemosensors for detecting metal ions and anions. nih.govnih.gov Quinoline-based sensors have been developed for the selective detection of ions such as Fe³⁺, Al³⁺, Cu²⁺, fluoride (B91410), and cyanide. bohrium.comresearchgate.netasianpubs.org

The sensing mechanism often relies on the coordination of the target ion with the quinoline nitrogen and other donor atoms, leading to a change in the photophysical properties of the molecule, such as fluorescence quenching or enhancement, or a visible color change (colorimetric sensing). nih.govresearchgate.net The electron-deficient nature of this compound could be harnessed to design sensors where interaction with an analyte modulates a charge-transfer process, resulting in a distinct signal. The chlorine atoms also provide handles for synthetic modification to introduce specific ion-binding moieties.

Table 5: Representative Detection Limits for Quinoline-Based Chemosensors

| Sensor | Target Analyte | Detection Method | Detection Limit | Reference |

|---|---|---|---|---|

| Quinoline-Naphthoic Hydrazide Derivative (QN) | Al³⁺ | Fluorescence | 1.22 x 10⁻⁸ M | researchgate.net |

| Quinoline-Naphthoic Hydrazide Derivative (QN) | Fe²⁺ | Colorimetric | 1.04 x 10⁻⁷ M | researchgate.net |

| Quinoline-based Sensor 1 | Fe³⁺ | Fluorescence | 8.67 x 10⁻⁵ M | nih.gov |

Emerging Research Directions and Interdisciplinary Investigations for 3,4 Dichloro 5,8 Difluoroquinoline

Integration with Nanoscience for Advanced Materials and Catalysis

The intersection of quinoline (B57606) chemistry and nanoscience presents a fertile ground for innovation in materials science and catalysis. acs.org While specific research on the integration of 3,4-Dichloro-5,8-difluoroquinoline with nanomaterials is still in its nascent stages, the broader field of quinoline-nanomaterial hybrids offers a clear roadmap for future exploration. nih.gov

Nanocatalysts in Quinoline Synthesis: The synthesis of quinoline derivatives has been significantly advanced by the use of nanocatalysts, which offer high efficiency, reusability, and often milder reaction conditions. acs.orgnih.gov Various nanocatalysts have been employed for the synthesis of polysubstituted quinolines, including:

Metal Oxide Nanoparticles: Copper(II) oxide (CuO), zinc oxide (ZnO), and titania (TiO₂) nanoparticles have demonstrated efficacy in catalyzing the synthesis of quinoline derivatives. acs.orgnih.govtandfonline.com For instance, CuO nanoparticles, with a size of less than 50 nm, have been used for the synthesis of quinoline-2,3-dicarboxylates. acs.org

Magnetic Nanoparticles: Magnetic nanoparticles, such as silica-supported sulfuric acid on nano-Fe₃O₄ (nano-Fe₃O₄@SiO₂–SO₃H), have been utilized as recyclable catalysts for the one-pot synthesis of pyrimido[4,5-b]quinolines in water. tandfonline.com

Bimetallic Nanopowders: Heterogeneous bimetallic ZnFe₂O₄ nanopowder has been shown to be an effective catalyst in four-component reactions for the synthesis of spiro[indoline-3,20-quinoline] derivatives. acs.org

The application of these nanocatalysts to the synthesis of this compound could lead to more sustainable and efficient production methods.

Functionalization of Nanomaterials: Quinoline derivatives can be used to functionalize nanoparticles, creating hybrid materials with tailored properties. For example, ruthenium nanoparticles immobilized on poly(4-vinylpyridine) have been shown to be effective catalysts for the selective hydrogenation of quinoline. capes.gov.br The functionalization of nanoparticles with this compound could create novel materials for applications in sensing, electronics, or catalysis, leveraging the electronic properties conferred by the halogen substituents. The development of quinoline-acridine hybrids using copper nanoparticles as a catalyst highlights the potential for creating complex molecular architectures with the aid of nanomaterials. nih.govfrontiersin.org

The future in this area will likely involve the design of quinoline-functionalized nanoparticles for specific catalytic applications, where the quinoline moiety acts as a ligand to stabilize the nanoparticle and modulate its catalytic activity.

Development of Novel Analytical Methodologies for Research-Scale Purity and Identification

The synthesis of novel compounds like this compound necessitates the development of robust analytical methods to ensure their purity and confirm their identity at the research scale. While specific methods for this compound are not yet established in the literature, techniques applied to structurally similar fluoroquinolones provide a strong foundation for future work.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are indispensable tools for the analysis of synthetic compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of fluoroquinolones. nih.govnih.gov A variety of conditions have been reported for the analysis of different fluoroquinolone antibiotics, which can be adapted for this compound. A simple isocratic HPLC procedure has been developed for the analysis of seven different quinolones in clinical specimens, demonstrating the versatility of the technique. nih.gov For more complex matrices, such as soil, methods involving microwave-assisted extraction and solid-phase extraction followed by HPLC analysis have been successfully developed for fluoroquinolones like ciprofloxacin, norfloxacin, and ofloxacin. rdd.edu.iq

Table 1: Exemplary HPLC Conditions for Fluoroquinolone Analysis (Note: These are examples for related compounds and would require optimization for this compound)

| Analyte | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Levofloxacin (B1675101) | Reversed Phase | Varies (e.g., acetonitrile/water mixtures with additives) | UV, Fluorescence, MS | nih.gov |

| Ciprofloxacin, Norfloxacin, Ofloxacin | XDB-C18 | Not specified | Not specified | rdd.edu.iq |

| Multiple Quinolones | Reversed Phase | Isocratic | UV | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. While less common for the analysis of fluoroquinolones due to their relatively low volatility, GC-MS can be employed after appropriate derivatization. For research-scale identification, GC-MS provides invaluable structural information through the fragmentation patterns of the analyte.

Electroanalytical methods offer a sensitive, rapid, and cost-effective alternative for the analysis of electroactive compounds like quinolines. scispace.com The presence of reducible and oxidizable functional groups in the quinoline core makes them amenable to techniques such as voltammetry.

The electrochemical behavior of various fluoroquinolones has been studied using different types of electrodes. researchgate.netnajah.edu For instance, square wave adsorptive stripping voltammetry has been used for the determination of ciprofloxacin, norfloxacin, and levofloxacin at a carbon paste electrode. researchgate.net The oxidation peak potentials for these compounds were found to be distinct, suggesting that electroanalytical methods could be developed for the selective determination of this compound. The development of sensors based on modified electrodes, such as multilayer reduced graphene oxide, has shown to enhance the sensitivity of fluoroquinolone detection. tandfonline.com

Table 2: Exemplary Electroanalytical Conditions for Fluoroquinolone Determination (Note: These are examples for related compounds and would require optimization for this compound)

| Analyte | Electrode | Technique | pH | Peak Potential (vs. Ag/AgCl) | Reference |

|---|---|---|---|---|---|

| Enrofloxacin | Carbon Paste Electrode | SW Adsorptive Stripping Voltammetry | 4.5 | 0.952 V (oxidation) | researchgate.net |

| Norfloxacin | Carbon Paste Electrode | SW Adsorptive Stripping Voltammetry | 4.5 | 1.052 V (oxidation) | researchgate.net |

| Ciprofloxacin | Carbon Paste Electrode | SW Adsorptive Stripping Voltammetry | 4.5 | 1.055 V (oxidation) | researchgate.net |

| Ofloxacin | Carbon Paste Electrode | SW Adsorptive Stripping Voltammetry | 4.5 | 0.983 V (oxidation) | researchgate.net |

| Levofloxacin | Carbon Paste Electrode | SW Adsorptive Stripping Voltammetry | 4.5 | 0.990 V (oxidation) | researchgate.net |

Future research will likely focus on developing selective and sensitive electroanalytical methods for the direct quantification of this compound in various matrices, potentially using chemically modified electrodes to enhance selectivity and sensitivity.

Advancements in Green Chemistry for Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. tandfonline.comacs.orgijpsjournal.com The synthesis of quinoline derivatives is an area where green chemistry approaches have been successfully implemented. tandfonline.com

Green Solvents and Catalysts: Traditional methods for quinoline synthesis often rely on harsh conditions and toxic reagents. tandfonline.com Recent advancements have focused on the use of environmentally benign solvents and recyclable catalysts.

Green Solvents: Water, ethanol (B145695), and polyethylene (B3416737) glycol (PEG-400) have been used as green solvents for the synthesis of quinolines. tandfonline.com

Reusable Catalysts: Amberlyst-15, a solid acid catalyst, has been employed for the Povarov reaction to synthesize quinoline derivatives in ethanol at room temperature. tandfonline.com The use of nanocatalysts, as discussed in section 8.1, also aligns with the principles of green chemistry due to their high efficiency and reusability. researchgate.netresearchgate.net

Catalyst-Free and Solvent-Free Conditions: Some synthetic protocols for quinolines have been developed under solvent-free conditions, further reducing the environmental impact. researchgate.netresearchgate.net For example, the Friedländer hetero-annulation reaction has been carried out using silica-supported P₂O₅ under solvent-free conditions. researchgate.net

Energy-Efficient Methods: Microwave irradiation and ultrasound have emerged as energy-efficient alternatives to conventional heating for promoting organic reactions. nih.govfrontiersin.org These techniques can significantly reduce reaction times and improve yields in the synthesis of quinoline derivatives. nih.govmdpi.com

The future synthesis of this compound will undoubtedly benefit from the application of these green chemistry principles, leading to more sustainable and economically viable production processes.

Future Trajectories in Theoretical Modeling and Predictive Chemistry

Theoretical modeling and predictive chemistry are becoming increasingly important in the design and discovery of new molecules. Quantitative Structure-Activity Relationship (QSAR) models, in particular, offer a powerful tool for predicting the properties and activities of novel compounds based on their chemical structure. researchgate.netnih.gov

QSAR Modeling for Quinolines: QSAR studies on quinoline derivatives have been conducted to understand the relationship between their structural features and various activities. nih.govmdpi.com These models use a range of molecular descriptors, including quantum chemical indices, to correlate the structure of a molecule with its biological activity or physical properties. For instance, a QSAR study on quinolone antibacterial agents revealed that the net charge of the 4-carbonyl oxygen is highly correlated with their in vitro antibacterial activity. nih.gov

The development of QSAR models for halogenated quinolines is particularly relevant for predicting the properties of this compound. nih.govcncb.ac.cn Such models can help in understanding the influence of the specific halogen substitution pattern on the molecule's electronic properties, reactivity, and potential biological activity. A recent study on quinoline derivatives as corrosion inhibitors utilized both linear and non-linear QSAR models to predict their performance. researchgate.net

Predictive Chemistry and Molecular Design: Future research in this area will likely focus on the development of more sophisticated and accurate predictive models for halogenated quinolines. These models will not only help in understanding the structure-property relationships but also aid in the rational design of new derivatives with desired characteristics. By using computational tools to predict properties such as reactivity, solubility, and potential bioactivity, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. For example, computational studies can predict the binding affinity of quinoline derivatives to specific biological targets. nih.gov

The application of advanced computational methods, including density functional theory (DFT) and machine learning algorithms, will further enhance the predictive power of these models, paving the way for the accelerated discovery and development of novel functional molecules based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-dichloro-5,8-difluoroquinoline, and how do reaction conditions influence yield and purity?

- Methodology : Optimize halogenation and fluorination steps using intermediates like 4,7-dichloroquinoline derivatives (as seen in related fluorinated quinoline syntheses ). Microwave-assisted synthesis (e.g., KF·2H₂O-mediated fluorination ) can enhance reaction efficiency. Monitor purity via HPLC (≥97.0% GC/HPLC thresholds, as per impurity standards ).

- Key Variables : Temperature control (to avoid over-fluorination), solvent selection (polar aprotic solvents preferred), and stoichiometric ratios of halogenating agents.

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

- Methodology : Combine NMR (¹⁹F and ¹³C NMR for fluorine and chlorine position analysis) and X-ray crystallography for definitive confirmation. Compare spectral data with structurally similar compounds (e.g., 2,4-dichloro-5,8-difluoroquinoline ). Mass spectrometry (HRMS) validates molecular weight.

Q. What are the primary biological targets or applications of halogenated quinolines like this compound?

- Methodology : Screen for antimicrobial or anticancer activity using in vitro assays (e.g., MIC tests for bacterial strains, MTT assays for cytotoxicity). Substituent effects on bioactivity can be inferred from studies on 4,7-dichloroquinoline derivatives, where chloro/fluoro groups enhance target binding .

Advanced Research Questions

Q. How do electronic effects of chlorine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodology : Perform DFT calculations to map electron density distribution. Experimentally validate via Suzuki-Miyaura couplings, comparing reaction rates with mono-halogenated analogs. Use XPS to analyze surface reactivity in catalytic systems .

- Data Contradictions : Address discrepancies in reaction yields by isolating intermediates (e.g., boronic ester adducts) and analyzing steric vs. electronic contributions .

Q. What strategies mitigate degradation of this compound under ambient conditions?

- Methodology : Conduct stability studies under varying pH, light, and temperature. Use accelerated degradation tests (ICH Q1A guidelines) with LC-MS to identify degradation products (e.g., dehalogenated species). Compare with impurity profiles of related compounds (e.g., desfluoro derivatives ).

Q. How can conflicting bioactivity data for halogenated quinolines across studies be reconciled?

- Methodology : Apply comparative analysis frameworks to isolate variables (e.g., cell line specificity, solvent effects). Use meta-analysis to assess dose-response relationships and publication bias. Validate via orthogonal assays (e.g., isothermal titration calorimetry for binding affinity).

Methodological Challenges and Solutions

Q. What analytical techniques resolve overlapping signals in NMR spectra due to multiple halogens?

- Solution : Use 2D NMR (COSY, NOESY) to decouple signals. Deuterated solvents (e.g., DMSO-d₆) and cryoprobes enhance resolution. Reference computational NMR shifts (GIAO method) for assignment .

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.